1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone
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Overview
Description
1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone is a synthetic organic compound that features a piperazine ring substituted with a cyclopropylsulfonyl group and a fluorophenoxyethanone moiety. Compounds with such structures are often investigated for their potential pharmacological activities, including their roles as enzyme inhibitors or receptor modulators.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone typically involves multiple steps:
Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with appropriate alkylating agents.
Introduction of the cyclopropylsulfonyl group: This step involves the sulfonylation of the piperazine ring using cyclopropylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the fluorophenoxyethanone moiety: This can be done by reacting the intermediate with 2-fluorophenoxyacetyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenoxy moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving piperazine derivatives.
Medicine: Potential use as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone would depend on its specific biological target. Generally, such compounds may act by:
Inhibiting enzymes: Binding to the active site of an enzyme and preventing substrate access.
Modulating receptors: Interacting with receptor sites to either activate or inhibit their function.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(Methylsulfonyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone
- 1-(4-(Ethylsulfonyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone
Uniqueness
1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone is unique due to the presence of the cyclopropylsulfonyl group, which can impart different steric and electronic properties compared to methyl or ethyl analogs. This can affect its binding affinity and specificity towards biological targets, potentially leading to different pharmacological profiles.
Properties
IUPAC Name |
1-(4-cyclopropylsulfonylpiperazin-1-yl)-2-(2-fluorophenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O4S/c16-13-3-1-2-4-14(13)22-11-15(19)17-7-9-18(10-8-17)23(20,21)12-5-6-12/h1-4,12H,5-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDWNLSKGLRYFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)C(=O)COC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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